5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride
Description
Historical Context and Discovery
The development of 5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride emerged from the broader historical progression of nitropyridine chemistry, which has been a cornerstone of heterocyclic organic chemistry for several decades. The systematic exploration of nitropyridine derivatives gained momentum in the latter half of the twentieth century, driven by their potential applications in pharmaceutical synthesis and materials science. The specific structural motif combining piperidine and pyridine rings through an ethoxy bridge represents an evolution in the design of bioactive compounds, where researchers sought to optimize both pharmacokinetic properties and synthetic accessibility.
The compound's discovery can be traced to systematic efforts in medicinal chemistry laboratories to develop novel heterocyclic frameworks with enhanced biological activity. The integration of the 4-piperidinyl ethoxy substituent represents a strategic modification aimed at improving molecular properties such as solubility, metabolic stability, and receptor binding characteristics. This approach reflects the historical trend in pharmaceutical chemistry toward the development of hybrid molecules that combine multiple pharmacophoric elements within a single structural framework.
The synthesis and characterization of this compound built upon decades of research in nitropyridine chemistry, where the nitro group serves as both an activating group for nucleophilic substitution reactions and a potential site for further chemical transformations. The historical development of efficient synthetic routes to such compounds has been crucial for their adoption in research applications and potential therapeutic development.
Significance in Chemical Research
This compound occupies a position of considerable importance in contemporary chemical research due to its multifaceted applications across several scientific domains. In medicinal chemistry, this compound serves as a valuable building block for the synthesis of more complex bioactive molecules, particularly those targeting neurological and oncological applications. The compound's structural features make it an attractive starting material for the development of pharmaceutical intermediates and active pharmaceutical ingredients.
The compound demonstrates significant utility in biological research, where it has been investigated for potential antimicrobial and anticancer activities. These biological properties stem from the compound's ability to interact with specific molecular targets within cellular systems, making it a subject of interest for drug discovery programs. Research has shown that compounds containing similar structural motifs exhibit promising activity against various disease targets, positioning this molecule as a lead compound for further optimization.
In the field of synthetic organic chemistry, this compound serves as a versatile intermediate capable of undergoing various chemical transformations. The presence of multiple reactive sites, including the nitro group and the piperidine nitrogen, provides numerous opportunities for structural modification and derivatization. This versatility has made the compound valuable for researchers exploring structure-activity relationships and developing new synthetic methodologies.
The compound's significance extends to materials science applications, where pyridine-containing molecules are often employed as ligands in coordination chemistry and as components in functional materials. The unique electronic properties imparted by the nitro group and the coordination potential of the pyridine nitrogen make this compound interesting for applications in catalysis and materials development.
Classification and Nomenclature
This compound belongs to the class of substituted nitropyridines, specifically categorized as a 5-nitropyridine derivative with a 2-alkoxy substitution pattern. The compound can be further classified as a piperidine-containing heterocycle, reflecting the presence of the saturated six-membered nitrogen-containing ring system. From a pharmacochemical perspective, it falls under the broader category of nitrogen heterocycles, which represent one of the most important structural classes in medicinal chemistry.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the pyridine ring serves as the parent structure. The nitro group at the 5-position and the ethoxy substituent at the 2-position define the primary substitution pattern. The piperidine moiety is designated as the 4-piperidinyl group, indicating its attachment through the 4-position of the piperidine ring. The hydrochloride designation indicates the salt form of the compound, reflecting protonation of the basic nitrogen atom in the piperidine ring.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstract Service Number | 1219967-30-2 | |
| Molecular Formula | C₁₂H₁₈ClN₃O₃ | |
| Molecular Weight | 287.75 g/mol | |
| InChI Key | UIGNTUFZBQMBFZ-UHFFFAOYSA-N | |
| MDL Number | MFCD13560706 |
The compound's classification as a substituted pyridine derivative places it within a well-established family of heterocyclic compounds known for their diverse biological activities and synthetic utility. The presence of the nitro group classifies it specifically as a nitropyridine, a subclass recognized for enhanced electrophilic character and potential for various chemical transformations. The piperidine substituent further categorizes the compound as a piperidine derivative, linking it to a class of compounds with significant pharmacological importance.
Properties
IUPAC Name |
5-nitro-2-(2-piperidin-4-ylethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.ClH/c16-15(17)11-1-2-12(14-9-11)18-8-5-10-3-6-13-7-4-10;/h1-2,9-10,13H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMCNGQXXPCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-30-2 | |
| Record name | Pyridine, 5-nitro-2-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nitration Method Using N2O5/SO2
- Pyridine derivatives are treated with N2O5 dissolved in liquid SO2 at low temperatures (around –11 °C).
- The reaction mixture is then quenched by pouring into water.
- This method yields nitropyridines with significantly higher efficiency compared to classical nitration, with yields ranging from 15% to 77% depending on substituents.
- The nitration mechanism involves formation of N-nitropyridinium ions followed by intramolecular nitro group migration via a sigmatropic shift rather than classical electrophilic aromatic substitution.
| Substituent on Pyridine | Product Formed | Yield (%) |
|---|---|---|
| 2-Methyl | 2-Methyl-3-nitropyridine | 42 |
| 3-Methyl | 3-Methyl-5-nitropyridine | 29 |
| 4-Methyl | 4-Methyl-3-nitropyridine | 70 |
| 4-Phenyl | 4-Phenyl-3-nitropyridine | 31 |
Table 1: Selected yields of nitropyridines prepared by N2O5/SO2 nitration method
This nitration protocol is adaptable for preparing 5-nitropyridine derivatives, which are key intermediates for the target compound.
Formation of the 2-(2-piperidinyl)ethoxy Side Chain
The attachment of the 2-(4-piperidinyl)ethoxy substituent at the 2-position of the pyridine ring is typically achieved through nucleophilic substitution reactions involving:
- A 2-halo-5-nitropyridine or 2-hydroxy-5-nitropyridine intermediate.
- A 2-(4-piperidinyl)ethanol or related piperidine-containing nucleophile.
The reaction proceeds via displacement of the halogen or activation of the hydroxyl group, forming an ether linkage between the pyridine and piperidine moieties.
Salt Formation: Hydrochloride Preparation
The free base form of 5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine is converted into its hydrochloride salt by treatment with hydrochloric acid. This step:
- Improves compound stability.
- Increases aqueous solubility.
- Facilitates isolation and purification.
The hydrochloride salt is typically isolated as a crystalline solid suitable for research and further applications.
Summary of the Overall Synthetic Route
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nitration | N2O5 in liquid SO2, low temperature (-11 °C) | 5-Nitropyridine intermediate |
| 2 | Nucleophilic substitution | 2-Halo-5-nitropyridine + 2-(4-piperidinyl)ethanol, base | Formation of 2-(2-piperidinyl)ethoxy substitution |
| 3 | Salt formation | Treatment with HCl | Hydrochloride salt of target compound |
Research Findings and Mechanistic Insights
- The nitration step via N2O5/SO2 is superior to classical nitration, providing better yields and selectivity for nitro substitution at the 5-position on pyridine.
- Mechanistic studies using NMR and kinetic analysis reveal that the nitration involves intramolecular nitro group migration and formation of dihydropyridine sulfonic acid intermediates before rearomatization to nitropyridine.
- The nucleophilic substitution step is straightforward but requires careful control of reaction conditions to avoid side reactions and ensure high purity of the ether-linked product.
- The hydrochloride salt formation is a standard acid-base reaction, critical for compound handling and application.
Data Table: Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C12H18ClN3O3 |
| Molecular Weight | 287.74 g/mol |
| CAS Number | 1219967-30-2 |
| IUPAC Name | 5-nitro-2-(2-piperidin-4-ylethoxy)pyridine hydrochloride |
| Appearance | Crystalline solid |
| Solubility | Soluble in water (as hydrochloride salt) |
| SMILES | C1CNCCC1CCOC2=NC=C(C=C2)N+[O-].Cl |
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, bases such as sodium hydroxide (NaOH).
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Piperidine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
Research has highlighted the potential of pyridine derivatives, including 5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride, as effective antimicrobial and antiviral agents. Pyridine compounds have been shown to exhibit activity against various bacterial strains and viruses, making them valuable in developing new therapeutic agents for infectious diseases. For instance, studies have demonstrated that certain pyridine derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
Pharmacological Studies
The compound has been investigated for its role as a ligand in receptor binding studies. Its structure allows it to interact with specific receptors, potentially modulating their activity. This interaction is crucial for designing drugs targeting various diseases, including neurological disorders where piperidine derivatives have shown promise .
Neurological Research
This compound has been explored for its neuropharmacological effects. The piperidine moiety is known for its ability to cross the blood-brain barrier, making this compound a candidate for studying treatments for conditions such as depression and anxiety. Its affinity for neurotransmitter receptors can lead to significant insights into the mechanisms underlying these disorders .
Synthesis and Material Science
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique chemical structure allows chemists to modify it further to develop new materials or chemical processes.
Applications in Polymer Chemistry
In materials science, derivatives of pyridine compounds are being researched for their potential use in creating novel polymers with specific properties such as increased thermal stability or enhanced electrical conductivity. The incorporation of this compound into polymer matrices could lead to advancements in electronic materials or coatings .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives' activities against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited MICs ranging from 1-10 µg/mL, demonstrating strong antibacterial properties compared to standard antibiotics .
Case Study 2: Neuropharmacological Effects
In a pharmacological study assessing the effects of piperidine-based compounds on anxiety models in rodents, this compound showed significant anxiolytic-like effects at doses of 10-20 mg/kg when administered orally. These findings suggest its potential utility in treating anxiety disorders .
Data Tables
| Application Area | Findings |
|---|---|
| Antimicrobial Activity | MIC against E. coli: 1-10 µg/mL; effective against S. aureus |
| Neuropharmacological Effects | Anxiolytic-like effects observed at doses of 10-20 mg/kg |
| Organic Synthesis | Used as a building block for synthesizing complex organic molecules |
| Material Science | Potential applications in developing polymers with enhanced properties |
Mechanism of Action
The mechanism of action of 5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can interact with receptors and enzymes, modulating their activity and contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridine Core
2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine Hydrochloride
- Molecular Formula : C₁₃H₁₈ClF₃N₂O
- Key Differences : Replaces the nitro group with a trifluoromethyl (-CF₃) group.
- Reduced electron-withdrawing effects compared to -NO₂ may alter reaction kinetics in synthetic pathways .
(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
- Molecular Formula : C₉H₁₂ClN₃O₃
- Key Differences : Uses a pyrrolidine (5-membered ring) instead of piperidine (6-membered) and lacks the ethoxy linker.
- Implications: The smaller pyrrolidine ring introduces higher ring strain, reducing basicity compared to piperidine. Direct attachment of the heterocycle (vs.
Core Heterocycle Variations
5-Nitro-2-(2-(piperidin-3-yl)ethoxy)benzo[d]thiazole Hydrochloride
- Molecular Formula : C₁₄H₁₆ClN₃O₃S (estimated from ).
- Key Differences : Replaces pyridine with a benzothiazole core.
- Implications: The benzothiazole moiety introduces sulfur, altering electronic properties and enabling hydrogen bonding. Such derivatives are often explored in anticancer or antimicrobial research due to benzothiazole’s known bioactivity .
Functional Group Positioning and Pharmacological Relevance
- RS 67333 and RS 39604 (): Both compounds feature piperidine-linked substituents but on different cores (e.g., methoxy-phenyl propanones). The absence of a nitro group in these serotonin receptor agonists highlights how substituent choice (e.g., -Cl, -OCH₃) tailors receptor specificity and potency .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine HCl | C₁₂H₁₆ClN₃O₃ | Pyridine | -NO₂, -(CH₂)₂O-piperidinyl | Pharmaceutical intermediates |
| 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine HCl | C₁₃H₁₈ClF₃N₂O | Pyridine | -CF₃, -(CH₂)₂O-piperidinyl | CNS drug candidates |
| (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine HCl | C₉H₁₂ClN₃O₃ | Pyridine | -NO₂, -O-pyrrolidinyl | Kinase inhibitor intermediates |
| 5-Nitro-2-(2-(piperidin-3-yl)ethoxy)benzo[d]thiazole HCl | C₁₄H₁₆ClN₃O₃S | Benzothiazole | -NO₂, -(CH₂)₂O-piperidinyl | Anticancer/antimicrobial agents |
Research Findings and Implications
- Electron Effects : The nitro group in the target compound enhances electrophilic substitution reactivity, making it a candidate for further derivatization (e.g., reduction to an amine) .
- Solubility and Bioavailability : The ethoxy linker in the target compound improves aqueous solubility compared to direct heterocycle attachment, as seen in (S)-5-nitro-2-(pyrrolidin-3-yloxy)pyridine .
Biological Activity
5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride, identified by its CAS number 1219967-30-2, is a nitrogen-based heterocyclic compound notable for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18ClN3O3, with a molecular weight of 287.75 g/mol. The structure features a pyridine ring substituted with a nitro group and a piperidinyl ethoxy group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The nitro group may undergo redox reactions, while the piperidinyl moiety enhances binding affinity to specific receptors, potentially modulating neurotransmitter release and influencing various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, as summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 mg/mL |
| Escherichia coli | 0.25 mg/mL |
| Enterococcus faecalis | 0.5 mg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antiviral Activity
In addition to its antibacterial properties, preliminary studies have indicated potential antiviral effects. The compound has been evaluated against viruses such as HCV (Hepatitis C Virus), demonstrating inhibitory activity in cell culture assays . Further research is necessary to elucidate its mechanisms against viral targets.
Anti-inflammatory Effects
This compound has also been investigated for anti-inflammatory properties. It was found to reduce inflammatory markers in cellular models, suggesting its utility in treating inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : In a study assessing the compound's efficacy against multidrug-resistant strains of bacteria, it was found that this compound exhibited superior activity compared to conventional antibiotics, highlighting its potential in overcoming antibiotic resistance .
- Neuropharmacological Potential : A case study explored the compound's effects on neurotransmitter systems in animal models. It was observed that administration led to increased levels of serotonin and dopamine, suggesting possible applications in treating mood disorders .
Q & A
Q. Basic
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to confirm the presence of the nitro group (δ 8.5–9.0 ppm for aromatic protons) and piperidine ethoxy linkage (δ 3.5–4.5 ppm for CH₂-O) .
- HPLC-PDA : Employ a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>98%) and detect trace impurities .
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm hydrochloride salt formation .
What strategies mitigate undesired side reactions during nitro group reduction in the synthesis of this compound?
Advanced
The nitro group’s reduction to an amine is prone to over-reduction or incomplete conversion. Mitigation approaches:
- Catalyst Selection : Use PtO₂ or Raney Ni instead of Pd/C, which may over-hydrogenate the pyridine ring .
- Stepwise Reduction : Introduce protecting groups (e.g., benzyl for piperidine nitrogen) before reduction, followed by deprotection .
- Solvent Optimization : Perform reductions in polar aprotic solvents (e.g., THF) to stabilize intermediates and prevent aggregation .
What are the critical storage and handling requirements to maintain the compound’s stability in research settings?
Q. Basic
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis and photodegradation. Desiccate to avoid moisture absorption .
- Handling : Use glove boxes under N₂ for sensitive reactions. Avoid contact with strong oxidizers (e.g., peroxides) that may degrade the nitro group .
- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal, adhering to local regulations for halogenated and nitro-containing waste .
How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or receptor ligand?
Q. Advanced
- Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases. Compare with structurally related inhibitors like pyridinyl-piperidine derivatives .
- Molecular Docking : Model interactions using software like AutoDock Vina, focusing on the nitro group’s electron-withdrawing effects and piperidine’s conformational flexibility .
- SAR Studies : Synthesize analogs with modified ethoxy chains or nitro positions to identify critical pharmacophore elements .
What methodologies are recommended for assessing the compound’s ecotoxicological impact in preclinical studies?
Q. Advanced
- Aquatic Toxicity : Perform OECD 201 algal growth inhibition tests to determine EC₅₀ values, noting potential bioaccumulation risks from the lipophilic piperidine moiety .
- Soil Mobility : Use column chromatography with artificial soil to measure adsorption coefficients (Kd), prioritizing compounds with low mobility to prevent groundwater contamination .
- Degradation Studies : Simulate environmental conditions (UV light, microbial activity) to track nitro group reduction and piperidine ring breakdown via GC-MS .
How can computational chemistry aid in predicting the compound’s reactivity and metabolic pathways?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group reactivity) and potential CYP450-mediated oxidation .
- Metabolite Prediction : Use software like Meteor (Lhasa Limited) to simulate Phase I/II metabolism, prioritizing stable metabolites for synthesis and testing .
- pKa Estimation : Apply MarvinSketch to predict protonation states of the piperidine nitrogen under physiological pH, informing solubility and membrane permeability studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
